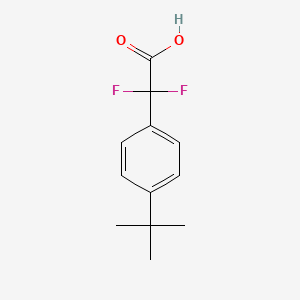

(4-tert-Butylphenyl)difluoroacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O2/c1-11(2,3)8-4-6-9(7-5-8)12(13,14)10(15)16/h4-7H,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCCTMODTJDWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220654 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027514-14-2 | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α,α-difluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-tert-Butylphenyl)difluoroacetic acid, registered under CAS number 1027514-14-2, is a fluorinated carboxylic acid derivative of significant interest in contemporary medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group (CF2) into organic molecules can profoundly influence their physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, analytical characterization, and its emerging role in the development of novel therapeutics. The strategic placement of the difluoroacetic acid moiety on a tert-butylphenyl scaffold offers a unique combination of lipophilicity and metabolic stability, making it a valuable building block for researchers aiming to optimize drug candidates. The difluoromethyl group often serves as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and modulating acidity, which are critical parameters in drug design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic behavior.

| Property | Value | Source |

| CAS Number | 1027514-14-2 | ChemicalBook |

| Molecular Formula | C₁₂H₁₄F₂O₂ | ChemicalBook |

| Molecular Weight | 228.24 g/mol | ChemicalBook |

| Melting Point | 101-104 °C | ChemicalBook |

| Boiling Point | 302.6±37.0 °C (Predicted) | ChemicalBook |

| Density | 1.168±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 1.09±0.10 (Predicted) | ChemicalBook |

| Appearance | White to light yellow solid | ChemicalBook |

Synthesis and Purification

A prevalent method for the synthesis of α,α-difluoroarylacetates involves the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides, followed by cleavage of the resulting ketone.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Palladium-Catalyzed α-Arylation

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-tert-butylbenzene (1.0 equiv.), α,α-difluoroacetophenone (2.0 equiv.), potassium phosphate tribasic monohydrate (4.0 equiv.), and a palladium catalyst system (e.g., a palladacycle complex with a phosphine ligand like P(t-Bu)Cy₂, 0.01 equiv.).

-

Add anhydrous toluene as the solvent.

-

Heat the reaction mixture to 100-110 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-(4-tert-butylphenyl)-α,α-difluoroacetophenone.

Step 2: Base-Induced C-C Bond Cleavage

-

Dissolve the crude product from Step 1 in a suitable solvent (e.g., a mixture of toluene and water).

-

Add a strong base, such as potassium hydroxide (excess).

-

Heat the mixture to 100 °C and stir vigorously for 2-4 hours.

-

Cool the reaction to room temperature and carefully acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, catalyst residues, and byproducts.

Chromatographic Purification Workflow

Caption: Workflow for chromatographic purification.

A common method for purification is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is effective for separating the desired product. The fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure compound, which are then combined and concentrated to yield the final product.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.3 ppm) and the aromatic protons on the phenyl ring (typically two doublets in the aromatic region, around 7.4-7.6 ppm). The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will display distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the difluoromethyl carbon (as a triplet due to C-F coupling), and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms of the CF₂ group. The chemical shift will be indicative of the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the deprotonated molecule [M-H]⁻ would be the expected parent ion in negative mode. Fragmentation may involve the loss of CO₂ from the carboxylate anion.

Applications in Drug Development

The incorporation of the difluoroacetic acid moiety into drug candidates is a strategic approach to modulate their pharmacological properties. The CF₂ group is known to be a bioisostere of a hydroxyl group, but with increased metabolic stability and altered electronic properties.

Potential Roles in Medicinal Chemistry

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to an increased half-life of a drug in the body.

-

Lipophilicity and Bioavailability: The tert-butyl group imparts significant lipophilicity, which can enhance membrane permeability and oral bioavailability. The difluoroacetic acid group can modulate this property.

-

Acidity Modulation: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid compared to its non-fluorinated analog. This can influence the compound's ionization state at physiological pH, affecting its solubility, protein binding, and receptor interactions.

-

Conformational Effects: The presence of the bulky tert-butyl group and the difluoroacetic acid moiety can influence the overall conformation of the molecule, which can be critical for its binding to a biological target.

While specific examples of this compound being incorporated into a marketed drug are not yet prominent, its structural motifs are present in various developmental compounds and are of high interest to medicinal chemists. For instance, the tert-butylphenyl group is a feature in several bioactive molecules, and the strategic use of fluorine is a well-established principle in drug design.

Signaling Pathway Interaction (Hypothetical)

The design of a molecule like this compound suggests its potential as a ligand for a specific biological target, such as an enzyme or a receptor. The interaction with the target would then modulate a particular signaling pathway.

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic Acid

This compound, with the CAS Number 1027514-14-2, is a specialized organic molecule that stands at the confluence of several key motifs in contemporary drug discovery and materials science. Its structure marries the bulky, lipophilic tert-butylphenyl group with the unique electronic properties of a geminal difluoroacetic acid. The tert-butyl group is a well-established modulator of pharmacokinetic properties, often introduced to provide steric shielding against metabolic degradation and to enhance solubility in lipid environments.

Concurrently, the incorporation of fluorine, particularly as a difluoromethyl group adjacent to a carbonyl, imparts profound changes to the molecule's physicochemical profile. The gem-difluoro motif acts as a bioisostere for a carbonyl or hydroxyl group, but with significantly altered acidity (pKa), hydrogen bonding capability, and conformational preferences. This guide provides a comprehensive overview of this compound, from its fundamental properties to a proposed synthesis and its strategic applications for researchers in medicinal and materials chemistry.

Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and resulting properties. While extensive experimental data is not widely published, its key characteristics can be compiled and calculated.

| Property | Value | Source / Method |

| IUPAC Name | 2-(4-tert-butylphenyl)-2,2-difluoroacetic acid | IUPAC Nomenclature |

| CAS Number | 1027514-14-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₄F₂O₂ | - |

| Molecular Weight | 228.24 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Analog-based Prediction |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DCM, THF) | General Chemical Principles |

Proposed Synthesis and Mechanistic Considerations

A validated, published synthesis for this compound is not readily found in peer-reviewed literature. Therefore, a robust and scientifically sound synthetic route is proposed here, starting from the commercially available 4-tert-butylacetophenone. This multi-step approach relies on well-established transformations in modern organic and organofluorine chemistry.

Expertise & Causality: The chosen pathway begins with the formation of an α-keto ester, a crucial intermediate for subsequent fluorination. The selection of a fluorinating agent like Deoxo-Fluor® is critical; it is a nucleophilic fluorinating reagent suitable for converting ketones into geminal difluorides under relatively mild conditions compared to harsher reagents like SF₄. The final hydrolysis step is a standard procedure to unmask the carboxylic acid.

Proposed Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Trustworthiness: This protocol includes specific steps for reaction setup, monitoring, workup, and purification. Each step is designed to ensure high conversion and purity, forming a self-validating methodology.

-

Step 1: Synthesis of Methyl 2-(4-tert-butylphenyl)-2-oxoacetate a. To a solution of 4-tert-butylacetophenone (1.0 eq) in dioxane, add selenium dioxide (SeO₂, 1.2 eq). b. Heat the mixture to reflux (approx. 101 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours). c. Cool the reaction mixture, filter through a pad of Celite® to remove selenium byproduct, and concentrate the filtrate under reduced pressure. d. Dissolve the crude keto-acid intermediate in methanol (MeOH) and add a catalytic amount of concentrated sulfuric acid (H₂SO₄). e. Heat to reflux for 4-6 hours. Cool to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃). f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude α-keto ester, which can be purified by column chromatography.

-

Step 2: Synthesis of Methyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate a. In a fume hood, dissolve the α-keto ester (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to 0 °C. Cautiously add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq) dropwise. c. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. A catalytic amount of ethanol can be added to facilitate the reaction. d. Monitor the reaction by ¹⁹F NMR or GC-MS. e. Upon completion, slowly quench the reaction by pouring it into a cooled, saturated NaHCO₃ solution. f. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

-

Step 3: Synthesis of this compound a. Dissolve the purified difluoro-ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). b. Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. c. Once the hydrolysis is complete, remove the THF under reduced pressure. d. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1M hydrochloric acid (HCl). e. Extract the final product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound. The product can be further purified by recrystallization if necessary.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Characterization Workflow Diagram

Caption: Standard workflow for analytical characterization.

Step-by-Step Analytical Protocol

-

Sample Preparation: Dissolve a small amount of the final product (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol for chromatographic analysis. For NMR, dissolve ~5-10 mg in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

High-Performance Liquid Chromatography (HPLC): a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The use of difluoroacetic acid (DFA) itself as a modifier is an alternative that can sometimes provide a unique selectivity profile compared to formic or trifluoroacetic acid.[1] c. Detection: UV at 254 nm and mass spectrometry (MS) with electrospray ionization (ESI) in negative mode. d. Expected Result: A single major peak confirming purity. The MS detector should show an [M-H]⁻ ion at m/z 227.09.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. b. Predicted Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Comment |

| ¹H | ~7.5-7.7 | d | 2H (Aromatic, ortho to CF₂) |

| ~7.4-7.5 | d | 2H (Aromatic, meta to CF₂) | |

| ~1.3 | s | 9H (tert-Butyl) | |

| >10 | br s | 1H (Carboxylic Acid) | |

| ¹³C | ~165-170 (t) | t | Carboxylic acid (¹JCF coupling) |

| ~155-158 | s | Aromatic C-tBu | |

| ~127-130 (t) | t | Aromatic C-CF₂ | |

| ~126 | s | Aromatic CH | |

| ~125 | s | Aromatic CH | |

| ~115-120 (t) | t | CF₂ (¹JCF ~250-280 Hz) | |

| ~35 | s | Quaternary t-Bu Carbon | |

| ~31 | s | Methyl Carbons | |

| ¹⁹F | -90 to -110 | s | CF₂ |

Significance and Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a strategic building block for designing next-generation therapeutics. The molecule combines two pharmacologically significant motifs.

-

The tert-Butylphenyl Group: This bulky, non-polar group is frequently used in drug design to enhance metabolic stability. It acts as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the aromatic ring or adjacent functional groups. This can lead to improved oral bioavailability and a longer plasma half-life of the final drug compound.

-

The Gem-Difluoroacetic Acid Moiety: This functional group is a powerful tool for fine-tuning the properties of a lead compound.

-

Acidity Modulation: The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid compared to its non-fluorinated analogue, (4-tert-butylphenyl)acetic acid. This makes the carboxylate anion more prevalent at physiological pH, which can alter receptor binding interactions and solubility.

-

Bioisosterism: The CF₂ group is a well-known bioisostere. The C-F bond is highly polarized and can participate in unique non-covalent interactions (e.g., orthogonal multipolar interactions) with biological targets. Replacing a methylene group (CH₂) with CF₂ increases lipophilicity, which can enhance membrane permeability and cell penetration.

-

Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into specific conformations, which may be beneficial for binding to a target protein with high affinity and selectivity.

-

This building block is therefore ideally suited for incorporation into molecules targeting a wide range of diseases, particularly where metabolic stability and modulated acidity are critical for efficacy.

Safety and Handling

This compound is a carboxylic acid and should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. It is expected to be a skin and eye irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

References

(4-tert-Butylphenyl)difluoroacetic acid structure

An In-depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into the molecule's structural attributes, its physicochemical properties, a robust methodology for its synthesis and characterization, and the scientific rationale for its potential applications in modern therapeutics.

The Strategic Role of Organofluorine Compounds in Drug Design

The intentional introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery.[1] Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the unique and advantageous properties that fluorine imparts.[2] The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which often enhances the metabolic stability of drug candidates by making them less susceptible to enzymatic degradation.[3]

Furthermore, fluorine's high electronegativity (3.98 on the Pauling scale) profoundly influences the electronic distribution within a molecule.[4] This can alter the acidity or basicity (pKa) of nearby functional groups, modify dipole moments, and ultimately change the compound's reactivity and binding affinity to biological targets.[2] Specifically, the α,α-difluoroacetic acid moiety is a valuable pharmacophore. The two fluorine atoms on the alpha-carbon create a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid group compared to its non-fluorinated analogues.[5] This modulation of pKa can be critical for optimizing a drug's solubility, cell permeability, and target engagement.

This compound combines this potent acidic head with a lipophilic tail, creating a molecule with a fascinating property profile for systematic investigation.

Molecular Architecture and Physicochemical Profile

The structure of this compound, CAS Number 1027514-14-2, is characterized by two key functional domains: the aromatic lipophilic region and the polar acidic region.[6][7]

-

The (4-tert-Butylphenyl) Group: This bulky, non-polar moiety serves as the molecule's lipophilic anchor. The tert-butyl group provides significant steric hindrance, which can influence how the molecule fits into a receptor's binding pocket and can shield it from certain metabolic enzymes. Its primary contribution is to increase lipophilicity, which enhances the rates of absorption and transport of drugs in vivo.[4]

-

The Difluoroacetic Acid Group: As discussed, the geminal difluoride arrangement is a powerful electron-withdrawing group. This makes the carboxylic proton significantly more acidic than in the parent (4-tert-Butylphenyl)acetic acid.[5] This functional group can act as a hydrogen bond donor and acceptor, critical for interactions with biological targets.

These two components create an amphiphilic molecule with distinct properties that can be exploited in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1027514-14-2 | [6],[7] |

| Molecular Formula | C₁₂H₁₄F₂O₂ | [8] |

| Molecular Weight | 228.24 g/mol | [8] |

| Appearance | White to off-white solid (predicted) | General Observation |

| pKa | ~1.33 (estimated based on difluoroacetic acid) | [9] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | [10] |

Synthesis and Purification Workflow

Diagram 1: Proposed Synthesis Pathway

References

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ossila.com [ossila.com]

- 6. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid - Safety Data Sheet [chemicalbook.com]

- 7. 2,2-Difluoro-2-(4-tert-butylphenyl)acetic acid CAS#: 1027514-14-2 [chemicalbook.com]

- 8. (4-Tert-butylphenyl)(difluoro)methyl azide | C11H13F2N3 | CID 640465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis of (4-tert-Butylphenyl)difluoroacetic Acid

Introduction

(4-tert-Butylphenyl)difluoroacetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the difluoromethyl group (CF2H) into organic molecules can significantly alter their physicochemical and biological properties.[1][2] The CF2H group can act as a lipophilic hydrogen bond donor, enhancing membrane permeability and metabolic stability, making it a bioisostere for hydroxyl, thiol, and amine functionalities.[1][2][3] This guide provides an in-depth exploration of the synthetic pathways to this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind these synthetic strategies.

Strategic Approaches to Aryldifluoroacetic Acid Synthesis

The synthesis of α,α-difluoroarylacetic acids, such as this compound, can be broadly categorized into two main approaches:

-

Introduction of the Difluoroacetate Moiety: This strategy involves the direct or indirect introduction of a -CF2COOH or a precursor group onto the aromatic ring.

-

Modification of a Pre-functionalized Aryl Substrate: This approach starts with a 4-tert-butylphenyl precursor and builds the difluoroacetic acid functionality.

This guide will focus on the most practical and scientifically robust methods, emphasizing transition-metal-catalyzed cross-coupling reactions and the Reformatsky reaction, which are prominent in contemporary organic synthesis.

Pathway 1: Modified Reformatsky Reaction

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[4][5] A modification of this reaction, using ethyl iododifluoroacetate, provides a powerful tool for the synthesis of α,α-difluoro-β-hydroxy esters, which can be further transformed into the desired aryldifluoroacetic acid.[6][7][8]

Mechanistic Rationale

The key to the Reformatsky reaction is the formation of an organozinc reagent, often called a Reformatsky enolate.[5] Zinc metal inserts into the carbon-halogen bond of the α-halo ester via oxidative addition. This organozinc intermediate is less reactive than Grignard reagents or organolithiums, preventing self-condensation with the ester functionality.[5] In the context of synthesizing this compound, 4-tert-butylbenzaldehyde serves as the carbonyl component. The zinc enolate of ethyl iododifluoroacetate adds to the aldehyde, and subsequent hydrolysis yields the β-hydroxy ester. This intermediate is then oxidized to the corresponding α,α-difluoro-α-(4-tert-butylphenyl)acetic acid.

Experimental Protocol: Two-Step Synthesis via Reformatsky and Oxidation

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(4-tert-butylphenyl)propanoate

-

Materials:

-

4-tert-Butylbenzaldehyde

-

Ethyl iododifluoroacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust (1.5 equivalents).

-

Anhydrous THF is added to the flask, and the suspension is stirred.

-

A solution of 4-tert-butylbenzaldehyde (1.0 equivalent) and ethyl iododifluoroacetate (1.2 equivalents) in anhydrous THF is added dropwise to the zinc suspension.

-

The reaction mixture is gently heated to initiate the reaction, which is typically indicated by a mild exotherm and a change in color. The mixture is then refluxed for 2-3 hours until the starting materials are consumed (monitored by TLC).

-

The reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO3 solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester, which can be purified by column chromatography.

-

Step 2: Oxidation to this compound

-

Materials:

-

Ethyl 2,2-difluoro-3-hydroxy-3-(4-tert-butylphenyl)propanoate (from Step 1)

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)

-

Acetone

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

The β-hydroxy ester from Step 1 is dissolved in acetone and cooled in an ice bath.

-

Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is monitored by TLC until the starting material is consumed.

-

The excess oxidant is quenched by the addition of isopropanol.

-

The mixture is filtered, and the solvent is removed under reduced pressure.

-

The resulting crude ester is hydrolyzed by refluxing with an aqueous solution of NaOH.

-

After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried to afford the final product.

-

Visualizing the Reformatsky Pathway

Caption: Modified Reformatsky reaction pathway for the synthesis of this compound.

Pathway 2: Transition-Metal-Catalyzed Cross-Coupling

Transition-metal catalysis offers a versatile and efficient approach for the formation of carbon-carbon and carbon-heteroatom bonds.[3] For the synthesis of this compound, a palladium- or copper-catalyzed cross-coupling reaction can be employed to introduce the difluoroacetate moiety onto a suitable 4-tert-butylphenyl precursor.[3][9][10]

Mechanistic Principles

The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Cu(I)) inserts into the carbon-halogen or carbon-pseudohalogen bond of the aryl precursor (e.g., 4-tert-butylphenyl iodide or triflate).

-

Transmetalation (or related step): A difluoroacetate equivalent, often in the form of a silyl, stannyl, or boronyl derivative, transfers the difluoroacetate group to the metal center.

-

Reductive Elimination: The desired aryldifluoroacetate product is formed, and the metal catalyst is regenerated to re-enter the catalytic cycle.

Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

-

Materials:

-

4-tert-Butylphenyl iodide (or triflate)

-

Ethyl 2-bromo-2,2-difluoroacetate

-

Palladium(II) acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., triphenylphosphine, Xantphos)

-

A copper(I) salt (e.g., CuI) as a co-catalyst

-

A base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., DMF, Dioxane)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

A Schlenk flask is charged with 4-tert-butylphenyl iodide (1.0 equivalent), palladium(II) acetate (catalytic amount, e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and copper(I) iodide (e.g., 10-20 mol%).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

Anhydrous solvent and the base (e.g., 2.0 equivalents) are added, followed by ethyl 2-bromo-2,2-difluoroacetate (1.5 equivalents).

-

The reaction mixture is heated to an appropriate temperature (e.g., 80-120 °C) and stirred until the starting aryl halide is consumed (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, ethyl (4-tert-butylphenyl)difluoroacetate, can be purified by column chromatography.

-

The purified ester is then hydrolyzed using aqueous NaOH, followed by acidification with HCl, as described in Pathway 1, to yield this compound.

-

Visualizing the Catalytic Cycle

Caption: Simplified palladium-catalyzed cross-coupling cycle for the synthesis of the ester precursor.

Data Summary

| Pathway | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Modified Reformatsky | 4-tert-Butylbenzaldehyde, Ethyl iododifluoroacetate, Zinc | 60-80% | Well-established, readily available starting materials. | Requires a stoichiometric amount of zinc; oxidation step can use harsh reagents. |

| Palladium-Catalyzed Cross-Coupling | 4-tert-Butylphenyl iodide, Ethyl 2-bromo-2,2-difluoroacetate, Pd catalyst | 70-90% | High yields, good functional group tolerance, catalytic in palladium. | Requires more specialized reagents and inert atmosphere techniques; potential for metal contamination. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway often depends on the available starting materials, the desired scale of the reaction, and the laboratory's capabilities. The modified Reformatsky reaction offers a robust and classical approach, while transition-metal-catalyzed cross-coupling provides a more modern and often higher-yielding alternative. For researchers in drug discovery and materials science, a thorough understanding of these synthetic strategies is crucial for accessing this and other valuable fluorinated building blocks.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. search.library.ucla.edu [search.library.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. [PDF] Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. | Semantic Scholar [semanticscholar.org]

Spectroscopic Profile of (4-tert-Butylphenyl)difluoroacetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-tert-Butylphenyl)difluoroacetic acid, a compound of interest in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis and practical insights into the structural elucidation of this organofluorine compound through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Introduction

This compound combines the bulky, lipophilic 4-tert-butylphenyl moiety with the chemically robust and electronically influential difluoroacetic acid group. The presence of fluorine atoms significantly impacts the molecule's physicochemical properties, including acidity, metabolic stability, and conformational preferences. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical identity, assessing purity, and understanding its behavior in various chemical and biological systems. This guide will detail the expected ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrometric fragmentation patterns, grounded in fundamental principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, coupling constants derived from similar structural motifs, and known fragmentation pathways of aromatic carboxylic acids and organofluorine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~10-12 | Singlet (broad) | - | -COOH |

| ~7.5 - 7.6 | Doublet | ~8-9 | Ar-H (ortho to -CF₂COOH) |

| ~7.4 - 7.5 | Doublet | ~8-9 | Ar-H (meta to -CF₂COOH) |

| 1.32 | Singlet | - | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~165-170 | Triplet | ~25-35 (²JCF) | -COOH |

| ~155-160 | Singlet | - | Ar-C (para to -CF₂COOH) |

| ~130-135 | Triplet | ~20-30 (²JCF) | Ar-C (ipso to -CF₂COOH) |

| ~126-128 | Singlet | - | Ar-CH (meta to -CF₂COOH) |

| ~125-127 | Triplet | ~5-10 (³JCF) | Ar-CH (ortho to -CF₂COOH) |

| ~110-120 | Triplet | ~240-260 (¹JCF) | -CF₂- |

| 34.8 | Singlet | - | -C(CH₃)₃ |

| 31.3 | Singlet | - | -C(CH₃)₃ |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -110 to -130 | Singlet | - | -CF₂- |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 228 | [M]⁺ | Molecular Ion |

| 211 | [M - OH]⁺ | Loss of hydroxyl radical |

| 183 | [M - COOH]⁺ | Decarboxylation |

| 163 | [M - CF₂COOH]⁺ | Loss of difluoroacetic acid group |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

Experimental Protocols & Methodologies

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters. The following protocols are recommended for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.

-

¹H NMR Acquisition :

-

A standard pulse sequence (e.g., zg30) is typically used.

-

Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

The spectral width should encompass the expected range of proton signals (typically 0-12 ppm).

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon, unless C-F coupling information is desired.

-

A larger number of scans is required due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

-

-

¹⁹F NMR Acquisition :

-

No internal standard is typically required as the spectrometer's frequency is referenced externally. CFCl₃ is often used as a reference standard with a chemical shift of 0 ppm.[1]

-

A simple pulse-acquire sequence is sufficient.

-

The spectral width should be set to cover the expected range for organofluorine compounds.[2]

-

Mass Spectrometry Protocol

-

Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like this, LC-MS would be more appropriate.

-

Ionization Method : Electrospray ionization (ESI) is a suitable method for this molecule, likely in negative ion mode to form the [M-H]⁻ ion. Electron ionization (EI) can also be used, which would lead to more extensive fragmentation.

-

Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition : Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or key fragment ions.

Causality Behind Experimental Choices & Spectral Interpretation

NMR Spectroscopy

-

¹H NMR : The aromatic protons are expected to appear as two doublets due to the para-substitution pattern, creating an AA'BB' spin system. The acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on concentration and solvent. The tert-butyl group protons will appear as a sharp singlet due to their chemical equivalence.

-

¹³C NMR : The carbon of the CF₂ group will be split into a triplet by the two fluorine atoms (¹JCF). The adjacent aromatic and carboxylic carbons will also exhibit smaller triplet couplings (²JCF and ³JCF). Proton decoupling is crucial to simplify the spectrum and enhance the signal-to-noise ratio.[3]

-

¹⁹F NMR : The two fluorine atoms are chemically equivalent and are not coupled to any other fluorine atoms, thus they are expected to appear as a singlet. The chemical shift is indicative of the electronic environment around the fluorine nuclei.[2]

Mass Spectrometry

The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions. The tert-butyl group is prone to fragmentation to form the stable tert-butyl cation (m/z 57). Decarboxylation is a common fragmentation pathway for carboxylic acids. The molecular ion peak's intensity may vary depending on the ionization method used.

Logical & Workflow Diagrams

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Relationship between Structure and Spectroscopic Data

Caption: Correlation of molecular structure with key spectroscopic data observables.

Conclusion

The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. The predictable and distinct signals in ¹H, ¹³C, and ¹⁹F NMR, coupled with characteristic fragmentation in mass spectrometry, provide a robust fingerprint for this molecule. This guide serves as a foundational resource for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds, ensuring a high degree of confidence in their experimental outcomes.

References

An In-depth Technical Guide to (4-tert-Butylphenyl)difluoroacetic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-tert-Butylphenyl)difluoroacetic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominently documented in publicly available literature, its existence is a logical outcome of the extensive research into organofluorine compounds. This document will therefore focus on the scientific principles underpinning its synthesis, its key chemical characteristics, and its potential applications, grounded in the broader history of organofluorine chemistry.

Introduction: The Significance of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has been a transformative strategy in drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The development of organofluorine chemistry began over a century ago, with early syntheses of simple organofluorine compounds.[3] Today, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to its importance in the field.[1][4]

This compound belongs to the class of α,α-difluoroaryl-acetic acids. The geminal difluoro group (CF2) is a key pharmacophore that can act as a bioisostere for other chemical groups, such as a carbonyl or a hydroxyl group, while offering increased metabolic stability. The tert-butylphenyl moiety provides lipophilicity and steric bulk, which can be crucial for modulating a molecule's interaction with its biological target.

Synthetic Strategies for α,α-Difluoroaryl-acetic Acids

The synthesis of α,α-difluoroaryl-acetic acids can be approached through several established methodologies in organofluorine chemistry. The choice of a specific route often depends on the availability of starting materials, desired scale, and functional group tolerance. Below are key synthetic strategies that are applicable to the preparation of this compound.

The Reformatsky-type Reaction of Aryl Aldehydes

A common and effective method for the synthesis of α,α-difluoro-α-aryl-acetic esters involves the reaction of an aryl aldehyde with a difluoroenolate equivalent. This can be achieved using a Reformatsky-type reaction with an α-bromo-α,α-difluoroacetate ester in the presence of a metal, typically zinc.

Conceptual Workflow: Reformatsky-type Synthesis

Caption: General workflow for the synthesis of this compound via a Reformatsky-type reaction.

Direct Fluorination of α-Keto Esters

Another viable approach involves the direct fluorination of an α-keto ester precursor. This method typically employs an electrophilic fluorinating agent.

Experimental Protocol: Synthesis via Direct Fluorination (Hypothetical)

-

Preparation of Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate:

-

To a solution of 4-tert-butylbenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane), add ethyl oxalyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at reduced temperature.

-

Stir the reaction mixture until completion, as monitored by TLC or GC-MS.

-

Work up the reaction by quenching with ice-water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to yield ethyl 2-(4-tert-butylphenyl)-2-oxoacetate.

-

-

Difluorination:

-

Dissolve the ethyl 2-(4-tert-butylphenyl)-2-oxoacetate in an appropriate solvent (e.g., acetonitrile).

-

Add a suitable deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Fluolead™, portion-wise at a controlled temperature.[5][6]

-

Monitor the reaction progress until the starting material is consumed.

-

Carefully quench the reaction and work up to isolate the crude ethyl 2,2-difluoro-2-(4-tert-butylphenyl)acetate.

-

-

Hydrolysis:

-

Hydrolyze the resulting ester using standard conditions (e.g., aqueous NaOH followed by acidification with HCl) to obtain this compound.

-

Physicochemical Properties and Characterization

The successful synthesis of this compound would be confirmed through a suite of analytical techniques.

| Property | Expected Characteristic | Analytical Method |

| Molecular Formula | C₁₂H₁₄F₂O₂ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 228.24 g/mol | Mass Spectrometry (MS) |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Signals corresponding to the tert-butyl protons, aromatic protons, and the acidic proton. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹⁹F NMR | A singlet or a closely coupled system for the two fluorine atoms. | NMR Spectroscopy |

| ¹³C NMR | Resonances for the tert-butyl group, aromatic carbons, the carboxylic acid carbon, and the carbon bearing the fluorine atoms (with C-F coupling). | NMR Spectroscopy |

| Infrared (IR) | Characteristic absorptions for the C=O of the carboxylic acid, C-F bonds, and aromatic C-H bonds. | IR Spectroscopy |

Potential Applications in Drug Discovery and Materials Science

While specific biological activities for this compound are not extensively reported, its structural motifs suggest several areas of potential application.

-

Medicinal Chemistry: The lipophilic tert-butylphenyl group combined with the metabolically robust difluoroacetic acid moiety makes this compound an attractive building block for the synthesis of novel drug candidates. It could be incorporated into larger molecules to target a variety of biological systems. The 2,4-di-tert-butylphenol moiety, a related structure, has been shown to exhibit a range of biological activities including antimicrobial and antioxidant properties.[7][8][9]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.

-

Materials Science: Fluorinated organic acids can be used as components in the synthesis of polymers, liquid crystals, and other advanced materials, imparting unique properties such as thermal stability and altered surface characteristics.

Conclusion and Future Outlook

This compound stands as a representative of the vast and largely unexplored chemical space of fluorinated organic compounds. While its own history is yet to be written in detail, the foundational principles of organofluorine chemistry provide a clear path to its synthesis and suggest a range of potential applications. As synthetic methodologies continue to advance, and our understanding of the role of fluorine in molecular design deepens, compounds like this will undoubtedly play an increasingly important role in the development of new technologies and therapeutics.

References

- 1. Synthesis and Reactivity of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids. | Department of Chemistry [chem.ox.ac.uk]

- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability as well as unusual resistance to aqueous hydrolysis, and its diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

(4-tert-Butylphenyl)difluoroacetic acid safety and handling

An In-depth Technical Guide to the Safe Handling of (4-tert-Butylphenyl)difluoroacetic acid

This guide provides a detailed overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information to ensure the well-being of laboratory personnel and the integrity of research. The information herein is compiled from available safety data sheets and knowledge of structurally related fluorinated carboxylic acids.

Understanding the Hazard Profile

This compound is a fluorinated carboxylic acid. While specific toxicological data for this compound is not extensively available, the safety profile can be inferred from data on analogous compounds such as difluoroacetic acid and other perfluorinated carboxylic acids (PFCAs). PFCAs are known for their persistence in the environment and potential for bioaccumulation.[1][2][3] Some PFCAs have been linked to immunotoxicity, developmental issues, and hepatic effects in research studies.[1]

Key Hazard Considerations:

-

Corrosivity: Based on data for similar difluoroacetic acids, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[4][5][6]

-

Irritation: It may cause respiratory irritation if inhaled.[7]

-

Toxicity: While acute toxicity may be low, chronic exposure to related compounds has raised health concerns.[8] The toxicological properties of this compound itself have not been thoroughly investigated.[6]

GHS Hazard Classification (Inferred)

While a specific GHS classification for this compound is not universally established, based on analogous compounds, it is prudent to handle it as a substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1A/1B/1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects |

This table is a conservative estimation based on data from structurally similar compounds and should be used for guidance in the absence of specific data.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls

All work with this compound should be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors or mists.[4][9] The fume hood must be certified and have adequate airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.[5][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. It is recommended to double-glove.[10] Gloves must be inspected before use and changed immediately if contaminated.[10]

-

Lab Coat: A chemically resistant lab coat must be worn and buttoned completely.

-

Clothing: Long pants and closed-toe shoes are required.[10]

-

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic acids and vapors must be used. A respiratory protection program should be in place.

Caption: Required PPE sequence before handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidents and exposure.

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4][5][11]

Storage

Caption: Workflow for safe handling and secure storage.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]

Spill and Leak Response

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent the spill from entering drains.

-

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. The waste should be treated as hazardous corrosive waste. Contact your institution's environmental health and safety department for specific disposal procedures.[7]

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C12H14F2O2 |

| Appearance | Not specified (likely a solid or liquid) |

| Odor | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Note: Data for the specific compound this compound is limited. Properties of the parent compound, difluoroacetic acid, include a melting point of -1°C and a boiling point of 132-134°C.[13]

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the stringent protocols outlined in this guide, researchers can mitigate the risks and ensure a safe laboratory environment.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ehs.washington.edu [ehs.washington.edu]

- 10. amherst.edu [amherst.edu]

- 11. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 13. Difluoroacetic acid - Wikipedia [en.wikipedia.org]

Thermo-stability of (4-tert-Butylphenyl)difluoroacetic acid

An In-depth Technical Guide to the Thermo-Stability of (4-tert-Butylphenyl)difluoroacetic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid of increasing interest within the pharmaceutical and materials science sectors. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their acidity, lipophilicity, and metabolic stability. However, the introduction of gem-difluoro groups adjacent to a carboxylic acid and a substituted phenyl ring raises critical questions about the compound's thermal stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the thermo-stability of this compound. We will delve into the theoretical considerations, robust experimental protocols, and the interpretation of analytical data to ensure the safe and effective application of this compound.

Theoretical Underpinnings of Thermal Stability

The thermal stability of an organic molecule is dictated by the strength of its covalent bonds and the availability of low-energy decomposition pathways. For this compound, several structural features are pertinent to its thermal behavior:

-

The C-C Bond: The bond between the difluoromethyl group and the carboxylic acid is a potential point of weakness. Thermal decarboxylation is a common decomposition pathway for carboxylic acids.[1][2]

-

The C-F Bond: While generally strong, the presence of two fluorine atoms on the same carbon can influence the stability of adjacent bonds.

-

The Aromatic Ring and tert-Butyl Group: The tert-butylphenyl moiety is generally stable, though isomerization and degradation at higher temperatures have been observed in related compounds.[3] Studies on the thermal decomposition of trifluoroacetic acid have shown that it can decompose at temperatures between 300–390°C, forming products such as carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[4]

Assessing Thermo-Stability: A Multi-faceted Approach

A comprehensive evaluation of the thermo-stability of this compound necessitates the use of complementary thermal analysis techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass as a function of temperature in a controlled atmosphere.[5][6] A typical TGA instrument consists of a precision balance, a furnace, and a purge gas system.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 600°C. A controlled heating rate is crucial for obtaining reproducible results.[6]

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature. This plot is known as the thermogram.[8]

-

The onset temperature of decomposition is determined from the point of initial mass loss.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.[5]

-

Diagram: TGA Experimental Workflow

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. etamu.edu [etamu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Introduction: The Strategic Importance of Fluorinated Arylacetic Acids in Modern Drug Discovery

An Application Note and Protocol for the Synthesis of (4-tert-Butylphenyl)difluoroacetic Acid Derivatives

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Among the various fluorinated motifs, the difluoroacetic acid moiety stands out due to its unique electronic properties and its ability to serve as a bioisostere for other functional groups. When combined with pharmacophoric fragments like the 4-tert-butylphenyl group—a common substituent used to enhance lipophilicity and modulate receptor interactions—the resulting this compound scaffold becomes a highly valuable building block for novel therapeutics.[2] For instance, derivatives of this class have potential applications as anti-inflammatory agents, metabolic modulators, and components of complex targeted therapies.

This application note provides detailed, field-tested protocols for the synthesis of this compound and its ethyl ester precursor. The methodologies are designed for reproducibility and scalability, explaining not just the procedural steps but the underlying chemical principles to empower researchers in their synthetic endeavors. We will focus on a robust approach utilizing a Reformatsky-type reaction, a classic and reliable method for forming carbon-carbon bonds with α-halo esters.[3][4]

Section 1: Overview of the Selected Synthetic Strategy

The introduction of the difluoroacetate group onto an aromatic ring can be achieved through several methods, including cross-coupling reactions and nucleophilic difluoroalkylation.[5][6][7] Our primary strategy involves a highly reliable two-stage process:

-

Nucleophilic Arylation of Ethyl Bromodifluoroacetate: An organometallic reagent derived from 4-tert-butylbenzene is reacted with ethyl bromodifluoroacetate.[8][9][10] This step leverages the high reactivity of the organometallic species to displace the bromide and form the crucial C-C bond, yielding ethyl (4-tert-butylphenyl)difluoroacetate.

-

Saponification: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This pathway is chosen for its high efficiency, the commercial availability of the starting materials, and the relatively straightforward experimental setup.

Section 2: Protocol I - Synthesis of Ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate

This protocol details the formation of the ester intermediate via a zinc-mediated Reformatsky reaction, a method renowned for its functional group tolerance and reliability in handling fluorinated reagents.[11][12]

Materials and Equipment

-

Reactants: 4-tert-butylbromobenzene, Zinc dust (<10 micron, activated), Ethyl bromodifluoroacetate[13], Iodine (crystal), Anhydrous Tetrahydrofuran (THF).

-

Glassware: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle.

-

Equipment: Inert atmosphere setup (Nitrogen or Argon line), syringe, cannula.

Step-by-Step Experimental Protocol

-

Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

Zinc Activation: To the flask, add activated zinc dust (1.5 eq). Add a single crystal of iodine to initiate activation. Gently heat the flask until the purple vapor of iodine is observed, then allow it to cool. This step prepares the zinc surface for the reaction.

-

Reagent Preparation: In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in 50 mL of anhydrous THF.

-

Initiation of Reaction: Add approximately 10% of the solution from the dropping funnel to the activated zinc. The reaction mixture may require gentle heating to initiate, which is often indicated by a slight exotherm and bubble formation.

-

Addition and Reflux: Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure complete consumption of the starting materials.

-

Reaction Quench: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ethyl 2-(4-tert-butylphenyl)-2,2-difluoroacetate.

Rationale and Key Considerations

-

Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture. Ensuring all glassware is dry and using anhydrous solvents is critical to prevent quenching of the organozinc intermediate.[9]

-

Zinc Activation: The oxidative insertion of zinc into the carbon-bromine bond is a surface reaction. Activation with iodine removes the passivating oxide layer from the zinc particles, increasing the reaction rate and yield.[3]

-

Controlled Addition: A slow, controlled addition of the haloester and aryl halide prevents a runaway reaction and minimizes the formation of side products.

Reaction Mechanism: The Reformatsky Reaction

The mechanism involves the oxidative addition of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, known as a Reformatsky enolate.[3] This nucleophilic species then attacks the electrophilic carbon of the 4-tert-butylbromobenzene in a coupling-type reaction, though the classical Reformatsky involves reaction with a carbonyl. A more direct modern interpretation involves the in-situ formation of a nucleophilic difluoroenolate that can be arylated.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. search.library.ucla.edu [search.library.ucla.edu]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 10. Ethyl bromodifluoroacetate | 667-27-6 [chemicalbook.com]

- 11. Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Ethyl bromodifluoroacetate 98 667-27-6 [sigmaaldrich.com]

Application Notes & Protocols: The Strategic Incorporation of (4-tert-Butylphenyl)difluoroacetic Acid in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery, the strategic use of fluorination is a cornerstone of molecular design, with approximately 20% of all pharmaceuticals containing fluorine.[1][2] The introduction of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and acidity.[1][3][4] Among the diverse array of fluorinated building blocks, α,α-difluoro carboxylic acids have emerged as particularly valuable synthons. This guide focuses on a specific, high-value derivative: (4-tert-Butylphenyl)difluoroacetic acid . We will explore the rationale behind its use, its applications in designing novel therapeutic agents, and provide detailed protocols for its synthesis and integration into drug discovery workflows.

The structure of this compound combines two key motifs. The difluoroacetic acid moiety serves as a versatile functional group, acting as a bioisosteric replacement for other chemical groups and fine-tuning electronic properties.[5][6] The 4-tert-butylphenyl group provides a bulky, lipophilic anchor, which can be crucial for establishing potent and selective interactions with biological targets, particularly by engaging hydrophobic pockets within protein binding sites.

Part 1: Rationale for Use - The Medicinal Chemist's Perspective

The decision to incorporate the this compound moiety is driven by its ability to solve common challenges in lead optimization. The unique properties of the difluoromethyl group (CHF₂) adjacent to a carboxylic acid offer a powerful tool for molecular engineering.

Bioisosterism and pKa Modulation

A primary application of this scaffold is as a bioisostere for a standard carboxylic acid.[7][8] The two electron-withdrawing fluorine atoms significantly lower the pKa of the carboxylic acid compared to its non-fluorinated counterpart. This enhanced acidity ensures the group is predominantly ionized at physiological pH (7.4), which can be critical for forming key ionic interactions or salt bridges with positively charged residues (e.g., Arginine, Lysine) in a target protein.

| Compound | Representative pKa | Rationale for Modulation |

| Phenylacetic Acid | ~ 4.30 | Baseline acidity. |

| Phenyldifluoroacetic Acid | ~ 1.5 - 2.5 | Strong electron withdrawal by fluorine atoms drastically increases acidity, ensuring near-complete ionization at physiological pH. This can strengthen key binding interactions. |

| Acyl Sulfonamide | ~ 4.0 - 5.0 | A common non-classic bioisostere used to mimic the charge and geometry of a carboxylate.[5] |

| Tetrazole | ~ 4.5 - 5.5 | Another widely used carboxylic acid bioisostere, offering a different spatial arrangement of acidic protons and hydrogen bond acceptors.[5] |

Enhancing Metabolic Stability and Pharmacokinetics

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] Replacing α-hydrogen atoms with fluorine sterically shields the carbonyl carbon and prevents metabolic oxidation at the α-position, a common metabolic pathway for many carboxylic acids. This modification can significantly increase the metabolic stability and half-life of a drug candidate.[3][4]

Furthermore, the lipophilicity added by the fluorine atoms and the tert-butyl group can enhance a compound's ability to cross cellular membranes, potentially improving oral bioavailability.[1]

Caption: Workflow of strategic molecular improvement.

Part 2: Applications and Case Studies

While this compound is a specialized building block, the principles of its use are exemplified in the development of various therapeutic agents where α,α-difluoro acids are employed to enhance potency and drug-like properties. It is particularly valuable in the design of inhibitors for enzymes whose active sites contain key basic residues.

Hypothetical Case Study: Development of a Novel Kinase Inhibitor

Consider the optimization of a kinase inhibitor where an initial lead compound possesses a terminal carboxylic acid that interacts with a lysine residue in the hinge region.

-